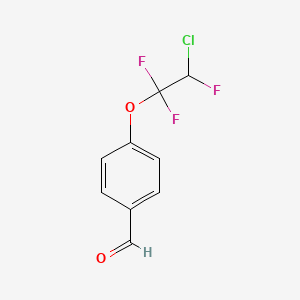![molecular formula C5H4BF3O2S B13572884 [2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where a halogenated thiophene derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium complex (e.g., Pd(PPh3)4)
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to 80°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving [2-(Trifluoromethyl)thiophen-3-yl]boronic acid. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form a methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Methyl-Substituted Thiophenes: Formed from reduction of the trifluoromethyl group.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Biology:
Drug Discovery: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine:
Diagnostic Agents: Can be used in the synthesis of compounds for medical imaging and diagnostics.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
Thiophene-2-boronic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.
3-(Trifluoromethyl)phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
4-(Trifluoromethyl)phenylboronic acid: Similar to 3-(Trifluoromethyl)phenylboronic acid but with the trifluoromethyl group in a different position.
Uniqueness:
Electron-Withdrawing Effect: The trifluoromethyl group significantly increases the electron-withdrawing nature of the compound, enhancing its reactivity in certain reactions.
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties compared to phenyl rings.
属性
分子式 |
C5H4BF3O2S |
|---|---|
分子量 |
195.96 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-3(6(10)11)1-2-12-4/h1-2,10-11H |
InChI 键 |
XHVQDHCBDZZDRR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(SC=C1)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


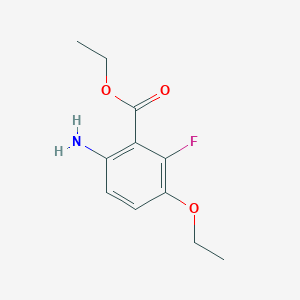
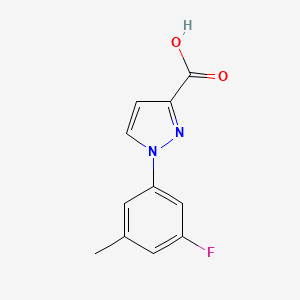
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
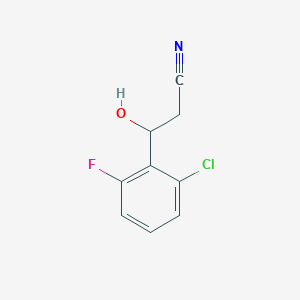
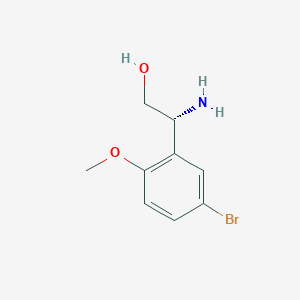
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
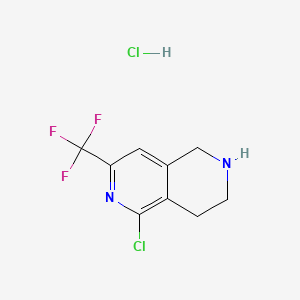
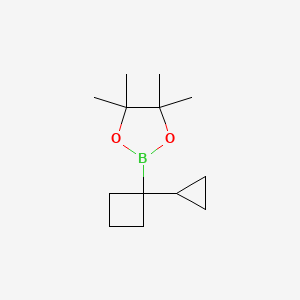
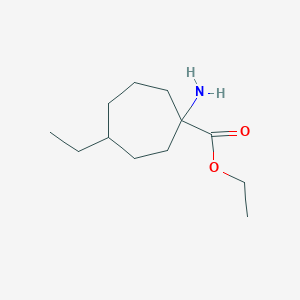
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
